2-Formyl-6-(4-trifluoromethylphenyl)phenol

Description

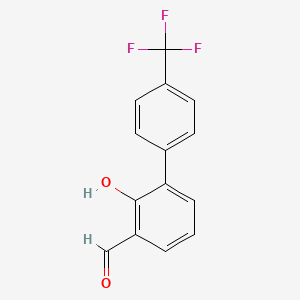

2-Formyl-6-(4-trifluoromethylphenyl)phenol (CAS: 1261995-54-3) is a fluorinated aromatic compound characterized by a phenol core substituted with a formyl (-CHO) group at the 2-position and a 4-trifluoromethylphenyl (-C₆H₄CF₃) group at the 6-position. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (phenolic -OH) moieties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. It is commercially available with a purity of up to 97% . The compound’s reactivity is influenced by the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the formyl group, which facilitates condensation reactions for constructing heterocyclic frameworks .

Properties

IUPAC Name |

2-hydroxy-3-[4-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)11-6-4-9(5-7-11)12-3-1-2-10(8-18)13(12)19/h1-8,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADPPFMGFAJDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685274 | |

| Record name | 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-54-3 | |

| Record name | 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(4-trifluoromethylphenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and phenol derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques and quality control measures is essential to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(4-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Formyl-6-(4-trifluoromethylphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Effects

Key structural analogs include:

- YA-3851: 2-Formyl-4-(4-trifluoromethylphenyl)phenol (para-CF₃ substitution at the 4-position) .

- YA-3847: 2-Formyl-6-(2-trifluoromethylphenyl)phenol (ortho-CF₃ substitution) .

Table 1: Structural and Electronic Differences

The para-CF₃ group in the target compound optimizes electronic effects for charge transfer in photochemical applications compared to ortho-substituted analogs .

Optical and Electronic Properties

Compared to 2-(4-trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile (4MPAN-TFMP), the target compound exhibits distinct optoelectronic behavior:

Table 2: Optical Properties in Thin Films

| Compound | Optical Band Gap (Eg) | Absorption Peak (nm) | Refractive Index (n) |

|---|---|---|---|

| 2-Formyl-6-(4-CF₃Ph)phenol | Not reported | ~300–350 (estimated) | ~1.55–1.60 (estimated) |

| 4MPAN-TFMP | 2.85 eV | 365 | 1.62 |

The methoxy group in 4MPAN-TFMP increases electron density, lowering the band gap and enhancing charge transfer efficiency for photonic applications .

Commercial and Analytical Considerations

While 2-Formyl-6-(4-trifluoromethylphenyl)phenol is discontinued by suppliers like CymitQuimica , its analogs (e.g., YA-3847) remain available. Analytical data (NMR, LC-MS) for ortho-CF₃ derivatives () show distinct shifts compared to para-substituted isomers, aiding structural confirmation .

Biological Activity

2-Formyl-6-(4-trifluoromethylphenyl)phenol is an aromatic compound characterized by its phenolic structure, which includes a formyl group and a trifluoromethyl-substituted phenyl group. Its molecular formula is C15H11F3O3, with a molecular weight of approximately 296.24 g/mol. The unique trifluoromethyl group enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields, particularly medicinal chemistry.

The presence of the formyl and trifluoromethyl groups significantly influences the compound's reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's lipophilicity and metabolic stability, thus improving membrane permeability and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and other tumor models .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

The mechanism of action for this compound likely involves interactions with specific molecular targets. The trifluoromethyl group enhances hydrogen bonding and other non-covalent interactions with biological molecules, potentially increasing binding affinity to enzyme targets. This can modulate various biochemical pathways, leading to observed biological effects .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-5-trifluoromethylbenzaldehyde | C8H6F3O | Simpler structure, lacks phenolic OH |

| 4-Trifluoromethylphenol | C7H4F3O | No formyl group, primarily a phenolic compound |

| 2-Hydroxybenzaldehyde | C7H6O | Lacks trifluoromethyl group |

The combination of both the formyl and trifluoromethyl groups in this compound distinguishes it from other compounds, granting it enhanced reactivity and potential biological activity.

Case Studies

- Antimicrobial Testing : In a study evaluating the antimicrobial properties of fluorinated phenolic compounds, this compound showed significant inhibition against Gram-positive bacteria. The study employed serial dilution methods to determine minimum inhibitory concentrations (MICs) against various strains.

- Cytotoxicity Assays : A series of in vitro assays were conducted to assess the cytotoxic effects of the compound on MCF-7 cells. Results indicated that at certain concentrations, there was a notable decrease in cell viability, suggesting potential as an anticancer agent .

- Enzyme Inhibition Studies : The compound was subjected to enzyme kinetics studies to evaluate its inhibitory effect on COX enzymes. The results showed competitive inhibition with IC50 values comparable to known inhibitors, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.